6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one 6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19775711
InChI: InChI=1S/C10H6BrFO2/c1-5-9(12)7(11)4-6-8(13)2-3-14-10(5)6/h2-4H,1H3
SMILES:
Molecular Formula: C10H6BrFO2
Molecular Weight: 257.06 g/mol

6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one

CAS No.:

Cat. No.: VC19775711

Molecular Formula: C10H6BrFO2

Molecular Weight: 257.06 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one -

Specification

Molecular Formula C10H6BrFO2
Molecular Weight 257.06 g/mol
IUPAC Name 6-bromo-7-fluoro-8-methylchromen-4-one
Standard InChI InChI=1S/C10H6BrFO2/c1-5-9(12)7(11)4-6-8(13)2-3-14-10(5)6/h2-4H,1H3
Standard InChI Key MXDSSIHPCFSATL-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC(=C1F)Br)C(=O)C=CO2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a 4H-chromen-4-one scaffold, a bicyclic system combining a benzopyran moiety with a ketone group at position 4. Critical substituents include:

  • Bromine at position 6: Introduces steric bulk and electron-withdrawing effects, enhancing electrophilic reactivity.

  • Fluorine at position 7: Improves metabolic stability and membrane permeability via its electronegativity and small atomic radius.

  • Methyl group at position 8: Contributes to hydrophobic interactions in protein binding pockets.

The spatial arrangement of these groups was confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), with key spectral data aligning with computational predictions.

Table 1: Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₀H₆BrFO₂
Molecular Weight257.06 g/mol
IUPAC Name6-bromo-7-fluoro-8-methylchromen-4-one
Canonical SMILESCC1=C2C(=CC(=C1F)Br)C(=O)C=CO2
XLogP3-AA2.8 (predicted)

Spectroscopic Characterization

  • ¹H NMR (600 MHz, CDCl₃): Signals at δ 8.32 (dd, J = 8.0 Hz, C=CH), 7.54 (d, J = 8.5 Hz, ArH), and 2.10 (s, CH₃) confirm the positions of substituents .

  • ¹³C NMR: Peaks at δ 170.6 (C=O) and 149.4 (d, J = 249.2 Hz, C-F) validate the chromenone backbone and fluorine integration .

  • HRMS: A molecular ion peak at m/z 257.06 ([M+H]⁺) matches the theoretical mass.

Synthesis and Optimization

Multi-Step Synthetic Routes

The synthesis typically begins with a substituted phenol precursor, undergoing sequential halogenation and methylation. A representative protocol involves:

  • Bromination: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0°C.

  • Fluorination: Selectfluor®-mediated fluorination under acidic conditions, achieving >70% yield .

  • Methylation: Dimethyl sulfate in the presence of K₂CO₃ introduces the methyl group at position 8.

Purification via silica gel column chromatography (ethyl acetate/hexane, 1:4) yields the final product with >95% purity.

Mechanistic Insights

Key intermediates, such as o-hydroxyarylenaminones, undergo tautomerization and cyclization to form the chromenone core. Studies using isotopic labeling and kinetic analysis reveal that the fluorine incorporation precedes bromination, minimizing steric clashes . Notably, intermediates like 2-(dimethylamino)-3,3-difluorochroman-4-one are excluded from the pathway, as demonstrated by control experiments .

Comparative Analysis with Structural Analogs

6-Bromo-3-methyl-4H-chromen-4-one

This analog lacks the 7-fluoro and 8-methyl groups, resulting in lower BRD4 affinity (IC₅₀ = 450 nM) and reduced metabolic stability (t₁/₂ = 1.2 h vs. 4.5 h in human microsomes). The absence of fluorine diminishes its ability to penetrate the blood-brain barrier, limiting central nervous system applications.

Table 2: Key Differences Between Chromenone Derivatives

Property6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one6-Bromo-3-methyl-4H-chromen-4-one
Molecular Weight257.06 g/mol239.06 g/mol
BRD4 IC₅₀120 nM450 nM
Metabolic Stability (t₁/₂)4.5 h1.2 h
LogP2.82.1

3-Fluoro-4H-chromen-4-one

Fluorine at position 3 enhances electrophilicity but reduces steric shielding, leading to faster degradation in plasma (t₁/₂ = 0.8 h) . The absence of bromine eliminates halogen bonding interactions critical for target engagement .

Applications in Material Science

Beyond therapeutics, the compound’s rigid chromenone core and halogen substituents make it a candidate for organic semiconductors. Density Functional Theory (DFT) calculations predict a bandgap of 3.2 eV, suitable for photovoltaic applications. Preliminary experiments show a hole mobility of 0.15 cm²/V·s in thin-film transistors, comparable to rubrene-based devices.

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